molecular formula C11H12BrClO B1291576 1-(4-Bromophenyl)-5-chloro-1-oxopentane CAS No. 54874-12-3

1-(4-Bromophenyl)-5-chloro-1-oxopentane

Cat. No. B1291576
CAS RN: 54874-12-3
M. Wt: 275.57 g/mol
InChI Key: UNIORYRWTPWEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. For instance, the synthesis of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol involves the reaction of certain precursors with metal salts and ligands to form complexes with specific geometries . Another synthesis approach for a compound with bromo- and chloro-substituents is described in a 7-step procedure, starting from a ketone and leading to enantiomerically pure diarylethanes . These methods could potentially be adapted for the synthesis of 1-(4-Bromophenyl)-5-chloro-1-oxopentane by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Bromophenyl)-5-chloro-1-oxopentane has been determined using techniques such as X-ray diffraction . These analyses reveal the spatial arrangement of atoms within the molecule and the angles between different planes in the structure. For example, the angles between the phenyl rings and the central ring in a bromo-substituted cyclopentadiene compound were determined, which could be relevant when considering the steric effects in 1-(4-Bromophenyl)-5-chloro-1-oxopentane .

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of 1-(4-Bromophenyl)-5-chloro-1-oxopentane. However, the reactivity of bromo- and chloro-substituted compounds can be inferred from the studies. For example, the thermal decomposition of metal complexes derived from a related compound proceeds in stages, including the removal of ligands and the loss of halide ions . This suggests that 1-(4-Bromophenyl)-5-chloro-1-oxopentane may also undergo decomposition or react with other chemicals in a stepwise manner, influenced by its halogen substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated chain molecules have been studied through vibrational spectroscopy, revealing information about their rotational isomerism and the forms they take in different states of aggregation . For example, 1-chloro-, 1-bromo-, and 1-iodopentanes exhibit trans-trans-trans forms in the crystalline state . These findings can provide a basis for predicting the behavior of 1-(4-Bromophenyl)-5-chloro-1-oxopentane under various conditions, including its potential isomeric forms and the impact of temperature and state of matter on its physical properties.

Scientific Research Applications

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Application Summary: These derivatives have been synthesized and studied for their potential antimicrobial and antiproliferative activities .
    • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results: The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4)

    • Application Summary: This compound has been synthesized and studied for its potential biological activities on rainbow trout alevins, Oncorhynchus mykiss .
    • Methods of Application: The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
    • Results: The results of this study are not explicitly mentioned in the search results .
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Application Summary: These derivatives have been synthesized and studied for their potential antimicrobial and antiproliferative activities .
    • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results: The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • Phthalocyanines modified with 1-(4-bromophenyl)ethanol

    • Application Summary: These compounds have been synthesized and studied for their efficiency as photosensitizers .
    • Methods of Application: The synthesis and characterization of these compounds were described, but the specific methods of application or experimental procedures were not detailed in the search results .
    • Results: The results of this study are not explicitly mentioned in the search results .
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Application Summary: These derivatives have been synthesized and studied for their potential antimicrobial and antiproliferative activities .
    • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results: The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • Phthalocyanines modified with 1-(4-bromophenyl)ethanol

    • Application Summary: These compounds have been synthesized and studied for their efficiency as photosensitizers .
    • Methods of Application: The synthesis and characterization of these compounds were described, but the specific methods of application or experimental procedures were not detailed in the search results .
    • Results: The results of this study are not explicitly mentioned in the search results .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.


For a specific compound, these analyses would require laboratory experiments and literature reviews. Please consult with a qualified professional or refer to relevant scientific literature for detailed information.


properties

IUPAC Name

1-(4-bromophenyl)-5-chloropentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIORYRWTPWEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622007
Record name 1-(4-Bromophenyl)-5-chloropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-5-chloro-1-oxopentane

CAS RN

54874-12-3
Record name 1-(4-Bromophenyl)-5-chloropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.